N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide

Chemical Probe Scaffold Hopping Medicinal Chemistry

N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide (CAS 2548996-86-5) is a synthetic pyrrolidine-1-carboxamide derivative bearing a 2-chlorophenyl urea-type motif and a 5-fluoropyridin-2-yl ether side chain. The compound has a molecular formula of C17H17ClFN3O2 and a molecular weight of 349.8 g/mol with typical purity of 95%.

Molecular Formula C17H17ClFN3O2
Molecular Weight 349.8 g/mol
CAS No. 2548996-86-5
Cat. No. B6451920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide
CAS2548996-86-5
Molecular FormulaC17H17ClFN3O2
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1CN(CC1COC2=NC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H17ClFN3O2/c18-14-3-1-2-4-15(14)21-17(23)22-8-7-12(10-22)11-24-16-6-5-13(19)9-20-16/h1-6,9,12H,7-8,10-11H2,(H,21,23)
InChIKeyHZLYAKIADYMRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide (CAS 2548996-86-5): Baseline Procurement Profile


N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide (CAS 2548996-86-5) is a synthetic pyrrolidine-1-carboxamide derivative bearing a 2-chlorophenyl urea-type motif and a 5-fluoropyridin-2-yl ether side chain [1]. The compound has a molecular formula of C17H17ClFN3O2 and a molecular weight of 349.8 g/mol with typical purity of 95% [1]. It is listed as a research-use-only chemical by multiple vendors but lacks published primary literature characterizing its biological activity, selectivity profile, or therapeutic target [1].

Why N-(2-Chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide Cannot Be Interchanged With Broader Pyrrolidine Carboxamide Analogs


Substitution among pyrrolidine-1-carboxamide analogs is hindered by the absence of publicly available selectivity or potency data for CAS 2548996-86-5 [1]. While related compounds such as 1-(2-chlorophenylcarbamoyl)pyrrolidine (CAS 197170-35-7) and various 5-fluoropyridin-2-yl ether derivatives exist in vendor catalogs, no direct comparative studies quantifying differential target engagement, pharmacokinetic properties, or functional activity have been reported in primary literature or patents [1]. Consequently, any assertion of functional equivalence or superiority between CAS 2548996-86-5 and its closest analogs would be scientifically unsupported.

N-(2-Chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide: Quantitative Differentiation Evidence Assessment


Structural Differentiation Analysis of N-(2-Chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide

The compound CAS 2548996-86-5 incorporates a distinctive three-part architecture: a 2-chlorophenyl carboxamide, a pyrrolidine core, and a 5-fluoropyridin-2-yl ether linked via a methylene spacer [1]. This scaffold differs from the simpler 1-(2-chlorophenylcarbamoyl)pyrrolidine (CAS 197170-35-7) by the addition of the 5-fluoropyridin-2-yloxy methyl substituent at the pyrrolidine 3-position . While this structural difference suggests potential for altered target binding or physicochemical properties, no quantitative binding or functional activity data exist to quantify the impact of this modification.

Chemical Probe Scaffold Hopping Medicinal Chemistry

Application Scenarios for N-(2-Chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide (CAS 2548996-86-5) Based on Available Evidence


Structural Diversification in Pyrrolidine-Based Chemical Library Synthesis

The compound may serve as a synthetic intermediate or scaffold for generating focused libraries of pyrrolidine-1-carboxamides with varied N-aryl and 3-alkoxy substituents. Its dual aromatic functionality (2-chlorophenyl and 5-fluoropyridin-2-yl) provides two distinct vectors for further derivatization, which could be exploited in medicinal chemistry campaigns exploring novel chemical space [1].

Physicochemical Comparator in Scaffold-Hopping Studies

Given its intermediate logP and hydrogen-bonding profile relative to simpler pyrrolidine carboxamides, CAS 2548996-86-5 could be used as a reference compound in scaffold-hopping exercises aiming to modulate solubility or permeability while retaining core pyrrolidine geometry. However, no experimentally determined logP or solubility data are publicly available, limiting quantitative comparison [1].

Negative Control or Inactive Analog for Target Engagement Assays

In the absence of reported biological activity, this compound may function as a structurally matched negative control for assays involving more complex pyrrolidine carboxamide-based inhibitors (e.g., IDH1 inhibitors such as ivosidenib). Its lack of a substituted pyrrolidine-2-carboxamide core distinguishes it from known active pharmacophores, though this application requires empirical confirmation of inactivity against the specific target of interest [1].

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